Spectroscopic Data and Analysis of (S)-1-Boc-2-Methyl-diazepane: A Technical Guide
Spectroscopic Data and Analysis of (S)-1-Boc-2-Methyl-diazepane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, (S)-1-Boc-2-methyl-diazepane. This compound is of significant interest in medicinal chemistry and drug development. The following sections present its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The empirical formula for (S)-1-Boc-2-methyl-diazepane is C₁₁H₂₂N₂O₂ with a molecular weight of 214.30 g/mol .[1][2][3][4] The following tables summarize the key spectroscopic data obtained for this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for (S)-1-Boc-2-Methyl-diazepane
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 3.60 - 3.54 | m | - | 2H | N-CH₂ (diazepane ring) |
| 3.17 | ddd | 14.0, 7.7, 5.8 | 1H | N-CH (diazepane ring) |
| 2.97 | ddd | 14.0, 4.6, 4.6 | 1H | N-CH (diazepane ring) |
| 2.79 - 2.70 | m | - | 1H | N-CH₂ (diazepane ring) |
| 2.68 - 2.60 | m | - | 1H | N-CH₂ (diazepane ring) |
| 2.49 - 2.42 | m | - | 1H | CH (diazepane ring) |
| 1.78 - 1.69 | m | - | 1H | CH₂ (diazepane ring) |
| 1.63 - 1.53 | m | - | 1H | CH₂ (diazepane ring) |
| 1.40 | s | - | 9H | C(CH₃)₃ (Boc) |
| 0.94 | d | 6.3 | 3H | CH-CH₃ |
Data obtained in DMSO-d₆ at 100 °C.[2]
Table 2: Predicted ¹³C NMR Data for (S)-1-Boc-2-Methyl-diazepane
| Chemical Shift (δ) ppm | Assignment |
| 155.0 - 156.0 | C=O (Boc) |
| 78.5 - 79.5 | C (CH₃)₃ (Boc) |
| 55.0 - 60.0 | CH-N (diazepane ring) |
| 45.0 - 55.0 | N-CH₂ (diazepane ring) |
| 30.0 - 40.0 | CH₂ (diazepane ring) |
| 28.4 | C(C H₃)₃ (Boc) |
| 15.0 - 20.0 | CH-C H₃ |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for (S)-1-Boc-2-Methyl-diazepane
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Medium, sharp | N-H Stretch (secondary amine) |
| 2975 - 2850 | Strong | C-H Stretch (alkane) |
| 1690 - 1670 | Strong | C=O Stretch (carbamate) |
| 1470 - 1450 | Medium | C-H Bend (CH₂) |
| 1390 - 1365 | Medium | C-H Bend (gem-dimethyl of Boc) |
| 1250 - 1150 | Strong | C-N Stretch, C-O Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for (S)-1-Boc-2-Methyl-diazepane
| m/z | Interpretation |
| 215.17 | [M+H]⁺ (Calculated for C₁₁H₂₃N₂O₂⁺: 215.1754) |
| 159.13 | [M - C₄H₈]⁺ or [M - 56]⁺ (Loss of isobutylene from Boc group) |
| 115.12 | [M - Boc]⁺ |
| 57.07 | [C₄H₉]⁺ (tert-Butyl cation) |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of (S)-1-Boc-2-methyl-diazepane are provided below.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of (S)-1-Boc-2-methyl-diazepane in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-2048 scans, spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).
IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation: As (S)-1-Boc-2-methyl-diazepane is an oil at room temperature, the spectrum can be obtained as a neat thin film.
-
Data Acquisition:
-
Place a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the sample directly onto the ATR crystal.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction using a spectrum of the clean, empty sample holder.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of (S)-1-Boc-2-methyl-diazepane (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
Typical ESI source parameters: spray voltage of 3-5 kV, capillary temperature of 200-300 °C.
-
Scan a mass range of m/z 50-500.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺) and major fragment ions.
Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic analysis of (S)-1-Boc-2-methyl-diazepane.
References
- 1. (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate | C11H22N2O2 | CID 29981001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-1-BOC-2-METHYL-[1,4]DIAZEPANE | 194032-32-1 [chemicalbook.com]
- 3. (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate [cymitquimica.com]
- 4. 1-Boc-2-methyl-[1,4]diazepane AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
